molecular formula C7H15NO B1423314 1-(Oxolan-3-yl)propan-1-amine CAS No. 1343670-39-2

1-(Oxolan-3-yl)propan-1-amine

Cat. No. B1423314
M. Wt: 129.2 g/mol
InChI Key: BCXBWUCRPJDKOX-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)propan-1-amine , also known by its IUPAC name 1-tetrahydro-3-furanyl-2-propanamine , is a chemical compound with the molecular formula C₇H₁₅NO . It consists of a furan ring (oxolan-3-yl) attached to a propane backbone, with an amino group (propan-1-amine) at one end . The compound’s structure is depicted below:


Physical And Chemical Properties Analysis

  • Physical State : It exists as a liquid at room temperature .
  • Molecular Weight : Approximately 129.2 g/mol .

Scientific Research Applications

Synthesis and Corrosion Inhibition

1-(Oxolan-3-yl)propan-1-amine and related tertiary amines have been studied for their synthesis and corrosion inhibition properties. Tertiary amines, like 1,3-di-amino-propan-2-ol derivatives, have been synthesized and evaluated for their effectiveness in inhibiting the corrosion of carbon steel. These compounds form a protective layer on the metal surface, significantly retarding anodic dissolution and showing promising results in corrosion inhibition (Gao, Liang, & Wang, 2007).

Pharmaceutical and Natural Product Synthesis

1-(Oxolan-3-yl)propan-1-amine derivatives are key components in the synthesis of various pharmaceuticals and natural products. For example, methods to synthesize 1,3-oxazinan-2-ones, useful intermediates in pharmaceutical compounds and amino alcohols, have been developed using 1-(Oxolan-3-yl)propan-1-amine as a starting material (Trifunović et al., 2010).

Advanced Material Synthesis

1-(Oxolan-3-yl)propan-1-amine and its derivatives are used in the synthesis of advanced materials. For instance, polymers containing quaternary ammonium groups have been synthesized for potential applications in surface coatings and other material science applications (Goel, Beginn, Mourran, & Möller, 2008).

Biobased Amines in Polymer Chemistry

Research has also focused on the use of biobased amines, including derivatives of 1-(Oxolan-3-yl)propan-1-amine, in polymer chemistry. These amines are crucial for the synthesis of polyamides, polyureas, and polyepoxides, which have applications in automotive, aerospace, and health industries (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Environmental Applications

In the environmental sector, studies have examined the interaction of 1-(Oxolan-3-yl)propan-1-amine derivatives with other compounds for applications in gas absorption and separation processes, particularly involving carbon dioxide and other acidic gases (Álvarez et al., 2003).

Catalysis and Organic Synthesis

1-(Oxolan-3-yl)propan-1-amine is also involved in catalysis and organic synthesis processes. It is used as a ligand or a reactant in various synthetic reactions, contributing to the efficient production of structurally diverse organic compounds (Sudo & Saigo, 1997).

Safety And Hazards

  • Hazard Statements : The compound poses risks such as:
    • H335 : May cause respiratory irritation .

Future Directions

For more detailed information, refer to the MSDS provided by Sigma-Aldrich .

properties

IUPAC Name

1-(oxolan-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7(8)6-3-4-9-5-6/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBWUCRPJDKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-3-yl)propan-1-amine

CAS RN

1343670-39-2
Record name 1-(oxolan-3-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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